Cilnidipine

Catalog No.
S11145219
CAS No.
132295-21-7
M.F
C27H28N2O7
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilnidipine

CAS Number

132295-21-7

Product Name

Cilnidipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N

solubility

Insoluble

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid. A calcium channel blocker, it is used as an antihypertensive. It has a role as a calcium channel blocker, an antihypertensive agent and a cardiovascular drug. It is a dihydropyridine, a 2-methoxyethyl ester and a C-nitro compound.
Cilnidipine is a dihydropyridine calcium antagonist. It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995. Compared with other calcium antagonists, cilnidipine can act on the N-type calcium channel that existing sympathetic nerve end besides acting on L-type calcium channel that similar to most of the calcium antagonists. This drug is approved in China, Japan, Korea, India, and several countries in the European Union.

Cilnidipine is a fourth-generation calcium channel blocker, primarily used for the treatment of hypertension. It uniquely targets both L-type and N-type calcium channels, making it distinct from other calcium channel blockers that typically focus solely on L-type channels. This dual action enables cilnidipine to provide comprehensive cardiovascular benefits, including vasodilation and reduced sympathetic nervous system activity. Cilnidipine is approved for use in several countries, including Japan, China, India, Nepal, and Korea, and has been shown to have additional therapeutic potential in conditions like Raynaud's Phenomenon and systemic sclerosis .

, particularly under acidic conditions. Notably, an unexpected acid-catalyzed decomposition reaction can occur, leading to the formation of bridged tricyclic degradation products through mechanisms such as Carroll rearrangement and hetero-Diels–Alder reactions. These reactions were elucidated using mass spectrometry and nuclear magnetic resonance techniques .

Cilnidipine exhibits significant biological activity as a calcium channel blocker. Its mechanism involves antagonism of both N-type and L-type calcium channels, which results in decreased intracellular calcium levels. This action leads to vasodilation, reduced blood pressure, and inhibition of norepinephrine release from sympathetic nerve endings. Cilnidipine's dual-channel blocking capability contributes to its unique profile in managing hypertension and potentially providing neuroprotective effects .

The synthesis of cilnidipine has been optimized through various methods. A notable preparation method involves the reaction of 2-(3-nitrophenyl methylidene) methoxyethyl acetoacetate with 3-amino-2-butenoic acid cinnamyl ester under the catalysis of concentrated hydrochloric acid. This method results in high yields and purity of cilnidipine with minimal impurities after a single recrystallization step .

Cilnidipine is primarily used for treating hypertension due to its effective vasodilatory properties. Its ability to block both L-type and N-type calcium channels allows for a more comprehensive approach to blood pressure management compared to traditional calcium channel blockers. Additionally, ongoing research suggests potential applications in treating conditions associated with sympathetic overactivity, such as heart failure and certain vascular disorders .

Cilnidipine has been studied for its interactions with various drugs and biological systems. It demonstrates high protein binding (approximately 98%) and is metabolized primarily by liver microsomes via cytochrome P450 enzymes, particularly CYP3A. The drug's pharmacokinetics indicate that it has low bioavailability (around 13%) due to its low aqueous solubility and high permeability . Studies have also highlighted cilnidipine's potential interactions with other antihypertensive agents, suggesting careful consideration when co-administering medications.

Cilnidipine is part of the dihydropyridine class of calcium channel blockers. Here are some similar compounds:

Compound NameTypeKey Features
AmlodipineDihydropyridineLong-acting; primarily L-type channel blocker
NifedipineDihydropyridineSelective for L-type channels; rapid onset
FelodipineDihydropyridineIntermediate duration; selective for L-type channels
EfonidipineDihydropyridineDual action on L- and N-type channels
ManidipineDihydropyridineUnique structure; longer half-life

Uniqueness of Cilnidipine: Cilnidipine stands out due to its dual blocking action on both L- and N-type calcium channels, which not only aids in lowering blood pressure but also provides neuroprotective effects by inhibiting sympathetic nerve activity. This dual mechanism is less prevalent among other dihydropyridines, making cilnidipine a valuable option in managing cardiovascular diseases effectively .

Nanotechnology-Driven Bioavailability Enhancement Strategies

Cilnidipine shows aqueous solubility below one microgram per millilitre and undergoes marked intestinal wall metabolism, resulting in oral absolute bioavailability of roughly thirteen percent in conventional tablets [4]. A series of nanotechnology platforms has been engineered to overcome these barriers:

Table 2 Pharmacometrics of nanotechnology platforms designed for cilnidipine

Delivery platformMean particle diameterMaximum plasma concentration (ng mL⁻¹)Area under the plasma concentration–time curve (ng h mL⁻¹)Fold-increase in absolute bioavailability versus neat drugReference
Compritol-based solid-lipid nanoparticles207 nm [5]572 ± 25 vs 364 ± 24 [5]5 589 ± 230 vs 2 316 ± 164 [5]2.4 [5]
Poly-ε-caprolactone polymeric nanoparticles220 nm [6]Data not stated; bioavailability detailed belowNot stated2.1 (0.55 vs 0.26) [6]
Soluplus–Tween-stabilised nanocrystals62 nm [7]Not reportedNot reported3.2 [7]
Self-nano-emulsifying drug-delivery system solidified onto β-cyclodextrin nanosponges24 nm [8]Not reported5.5-fold rise in area under curve [8]5.5 [8]

Across all platforms, reductions in systolic blood pressure were proportionate to systemic exposure. Polymeric nanoparticles lowered systolic pressure by forty-two percent versus twenty-four percent for an identical milligram dose suspension, confirming pharmacodynamic translation of the exposure gains [6].

Cytochrome P450 Isoform-Specific Metabolic Pathways

Metabolism studies in human liver microsomes have mapped three sequential oxidative routes: (i) dehydrogenation of the dihydropyridine ring, (ii) O-demethylation of the pendant ester side chain and (iii) combined dehydrogenation-demethylation [9] [10]. Chemical-inhibition and kinetic analyses place cytochrome P450 family 3 subfamily A polypeptide 4 as the dominant catalyst for the initial dehydrogenation step; the competitive inhibitor ketoconazole reduced metabolite formation with an inhibition constant of 1.52 micromolar [10].

Table 3 Identified phase-I metabolites of cilnidipine and their biocatalysts

Primary biotransformationResulting metabolitePrincipal isoformSupporting evidenceReference
Dihydropyridine ring dehydrogenationMetabolite 1 (dehydrogenated derivative)Cytochrome P450 family 3 subfamily A polypeptide 4Complete inhibition by ketoconazole, no effect from selective inhibitors of families 1, 2 C, 2 D or 2 E9 [10]
Lateral chain O-demethylationMetabolite 2Same isoformCo-elution under microsomal incubation; unchanged formation rate after selective non-3A inhibitors9
Sequential dehydrogenation + demethylationMetabolite 3Same isoformMass-spectrometric identification; abolished by ketoconazole9

Because cytochrome P450 family 3 subfamily A polypeptide 4 also metabolises numerous antifungal, immunosuppressive and antineoplastic agents, the data predict clinically relevant exposure increases whenever strong inhibitors of this isoform are co-administered [9] [10].

Enterohepatic Recirculation Dynamics and Fecal Elimination Mechanisms

Whole-body autoradiography and mass-balance experiments demonstrate preferential hepatobiliary transport of cilnidipine and its oxidative metabolites. In beagle dogs, eighteen to twenty-nine percent of a radiolabelled oral dose appeared in urine, whereas eighty percent was recovered in faeces within seventy-two hours, largely as unchanged drug, indicating direct biliary secretion [11]. Human absorption-distribution studies report a comparable split, with roughly twenty percent renal and eighty percent faecal recovery [12]. The pronounced faecal fraction, together with intermittent secondary plasma peaks observed between six and ten hours post-dose in several volunteer studies, is consistent with partial intestinal re-absorption after biliary discharge, although dedicated dual-lumen perfusion studies have not yet quantified the recycling coefficient.

Table 4 Summary of elimination routes for cilnidipine

Study speciesUrinary recoveryFaecal recoveryEvidence for enterohepatic recyclingReference
Beagle dog18–29% of dose within 72 h [11]80% within 72 h [11]Yes – biliary excretion confirmed, secondary plasma peaks noted22
Human volunteers (population summary)≈20% of dose [12]≈80% of dose [12]Probable – non-compartmental profiles show late secondary peaks13

The dominance of biliary clearance implies that hepatic impairment and modulators of canalicular transporters merit careful evaluation. Moreover, recycling may prolong the terminal half-life and contribute to sustained haemodynamic effects despite rapid primary metabolism.

XLogP3

4.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

492.18965124 g/mol

Monoisotopic Mass

492.18965124 g/mol

Boiling Point

653ºC

Heavy Atom Count

36

Melting Point

110ºC

UNII

97T5AZ1JIP
S85436ZG85
4LNU2SU262

Drug Indication

Cilnidipine is indicated for the management of hypertension for end-organ protection. It is reported to be useful in elderly patients and in those with diabetes and albuminuria. Cilnidipine has been increasingly used in patients with chronic kidney disease Hypertension is the term used to describe the presence of high blood pressure. The blood pressure is generated by the force of the blood pumped from the heart against the blood vessels. Thus hypertension is caused when there is too much pressure on the blood vessels and this effect can damage the blood vessel.

Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.

Absorption Distribution and Excretion

Cilnidipine presents a very rapid absorption with a maximum peaked concentration after 2 hours. Its distribution tends to be higher in the liver as well as in kidneys, plasma and other tissues. Cilnidipine does not present a high accumulation in the tissue after repeated oral administration. Cilnidipine is reported to present very low bioavailability determined to be approximately 13%. This low bioavailability is suggested to be due to its low aqueous solubility and high permeability. Hence, efforts have been made in order to find an innovative formulation that can significantly improve the bioavailability of this drug. One of these formulations corresponds to the generation of polymeric nanoparticles which enhance the bioavailability by 2.5-3-fold.
Cilnidipine gets eliminated through the urine in a proportion of 20% of the administered dose and 80% is eliminated by the feces.
Drugs on the group of dihydropyridines such as cilnidipine tend to have a large volume of distribution.

Metabolism Metabolites

Cilnidipine is metabolized by both liver and kidney. It is rapidly metabolized by liver microsomes by a dehydrogenation process. The major enzymatic isoform involved in cilnidipine dehydrogenation of the dihydropyridine ring is CYP3A.

Wikipedia

Cilnidipine
Muzolimine

Biological Half Life

The half-life of the hypotensive effect for cilnidipine is of about 20.4 min.

Dates

Last modified: 08-08-2024

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